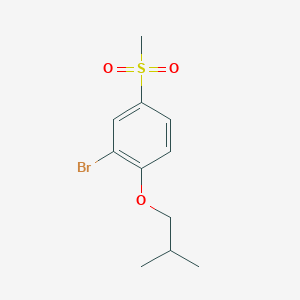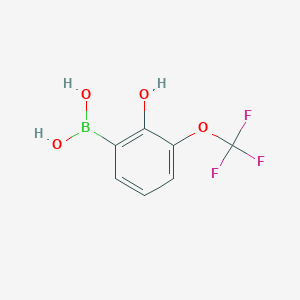
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H11Br2FO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene typically involves multiple steps, including halogenation, alkylation, and substitution reactions. One common synthetic route is as follows:
Halogenation: Bromination of a suitable precursor, such as 3-fluoro-4-methylphenol, using bromine in the presence of a catalyst like iron(III) bromide.
Alkylation: Introduction of the isopropoxy group through a Williamson ether synthesis, where the phenol is reacted with isopropyl bromide in the presence of a base like potassium carbonate.
Substitution: Fluorination of the intermediate compound using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dibromo-5-fluorobenzene
- 1,4-Dibromo-2-fluoro-3-methylbenzene
- 1-Bromo-2,5-dichloro-4-fluorobenzene
Uniqueness
1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the isopropoxy and methyl groups, makes it a versatile compound for various synthetic applications .
Propiedades
Fórmula molecular |
C10H11Br2FO |
|---|---|
Peso molecular |
326.00 g/mol |
Nombre IUPAC |
1,5-dibromo-3-fluoro-2-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H11Br2FO/c1-5(2)14-10-8(12)4-7(11)6(3)9(10)13/h4-5H,1-3H3 |
Clave InChI |
AYIUNHDDFIGSOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Br)Br)OC(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


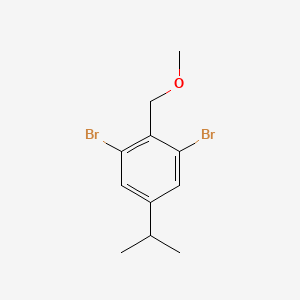
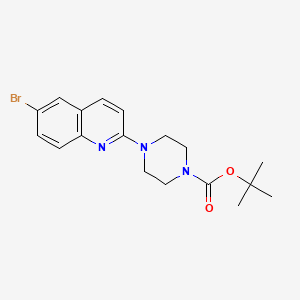
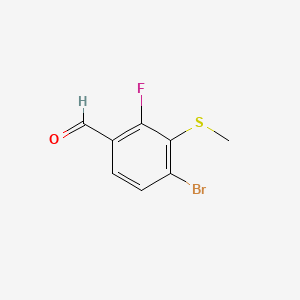
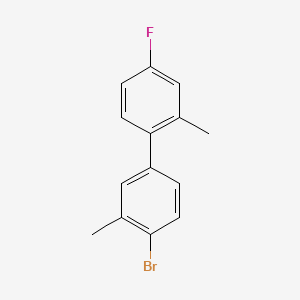
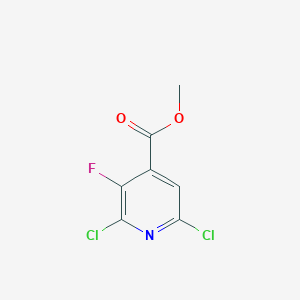
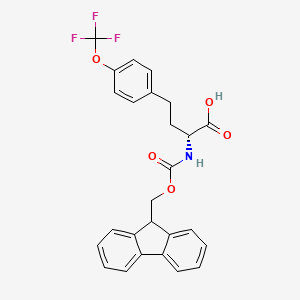
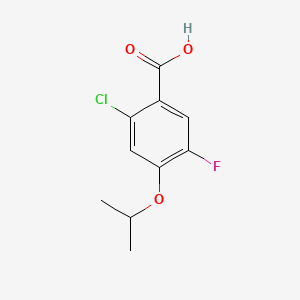
![(S)-DI-Tert-butyl2-azaspiro[4.4]non-7-ene-2,3-dicarboxylate](/img/structure/B14028997.png)
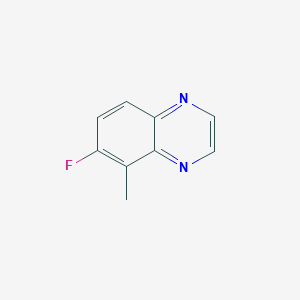
![(S,E)-N-((2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B14029009.png)

